molecular formula C18H21F2N3O4 B4892199 5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide

5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4892199
M. Wt: 381.4 g/mol
InChI Key: RFHVZVWYPQNIMO-UHFFFAOYSA-N
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Description

5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a difluorophenoxy group, a morpholine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the oxazole ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorophenoxy group: This step involves the reaction of a suitable phenol derivative with a fluorinating agent to introduce the difluorophenoxy group.

    Attachment of the morpholine ring: The morpholine ring can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

    Final coupling: The final step involves coupling the synthesized intermediates to form the target compound under controlled conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted derivatives of the difluorophenoxy group.

Scientific Research Applications

5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide: has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide: can be compared with other oxazole derivatives and compounds containing difluorophenoxy and morpholine groups:

  • Similar Compounds

      5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide: Differing in the position of the fluorine atoms on the phenoxy group.

      5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-(2-piperidin-4-ylethyl)-1,2-oxazole-3-carboxamide: Differing in the ring structure attached to the ethyl group.

  • Uniqueness: : The specific arrangement of the difluorophenoxy, morpholine, and oxazole groups in This compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-[(3,4-difluorophenoxy)methyl]-N-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O4/c1-22(4-5-23-6-8-25-9-7-23)18(24)17-11-14(27-21-17)12-26-13-2-3-15(19)16(20)10-13/h2-3,10-11H,4-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHVZVWYPQNIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1CCOCC1)C(=O)C2=NOC(=C2)COC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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